molecular formula C18H16N4OS3 B2405045 3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 1226442-35-8

3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No.: B2405045
CAS No.: 1226442-35-8
M. Wt: 400.53
InChI Key: VSNRYZZJGBPTET-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[1,2-d:4,3-d’]bis(thiazole) moiety with a dimethylamino group and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide typically involves multi-step organic reactions. One efficient method involves the direct linkage of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to receptor proteins in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . This disruption of bacterial communication can lead to reduced infection and biofilm-related issues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methylthio groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS3/c1-22(2)11-6-4-5-10(9-11)16(23)21-17-19-12-7-8-13-15(14(12)25-17)26-18(20-13)24-3/h4-9H,1-3H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNRYZZJGBPTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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